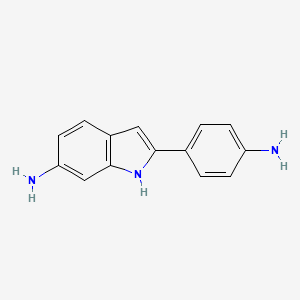

2-(4-aminophenyl)-1H-indol-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-(4-aminophenyl)-1H-indol-6-amine |

InChI |

InChI=1S/C14H13N3/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,17H,15-16H2 |

InChI Key |

PWVRXSQPCQPQHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)N)N |

Synonyms |

4',6-diamino-2-phenylindole |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Aminophenyl 1h Indol 6 Amine and Its Functionalized Analogs

Retrosynthetic Analysis of 2-(4-aminophenyl)-1H-indol-6-amine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the primary disconnections are at the C-C bond connecting the indole (B1671886) and phenyl rings, and the C-N bonds of the amino groups.

A logical retrosynthetic approach would involve two main strategies:

Strategy A: Formation of the indole ring as a key step. This involves disconnecting the indole core itself. This leads to precursors that can be cyclized using various indole synthesis methods. The 4-aminophenyl group and the 6-amino group (or their protected equivalents) would be present in the acyclic precursor.

Strategy B: Arylation of a pre-formed indole ring. This approach starts with a 6-amino-substituted indole (or a protected precursor) and introduces the 4-aminophenyl group at the C2 position. This disconnection points towards cross-coupling reactions.

These strategies are not mutually exclusive and can be combined depending on the availability of starting materials and the desired functional group tolerance.

Conventional and Contemporary Synthetic Routes to the 1H-Indole Core

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to this important scaffold.

Fischer Indole Synthesis: Adaptations and Scope for 2-Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing substituted indoles. thermofisher.combyjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com

For the synthesis of 2-substituted indoles, a ketone is used as the carbonyl component. Specifically, for 2-arylindoles, an aryl methyl ketone can be reacted with a suitably substituted phenylhydrazine. researchgate.net The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.combyjus.com Microwave-assisted Fischer indolization has gained attention for being a rapid and efficient method that often provides higher yields and product quality compared to conventional heating. researchgate.net

A key consideration is the potential for the formation of regioisomers when using unsymmetrical ketones, with the outcome influenced by the acidity of the medium and steric factors. thermofisher.com

Larock Indole Synthesis and Other Transition Metal-Catalyzed Cyclizations

The Larock indole synthesis, first reported in 1991, is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline (or its N-substituted derivatives) and a disubstituted alkyne to form an indole. wikipedia.orgyoutube.com This method is highly versatile, tolerating a wide variety of substituents on both the aniline (B41778) and alkyne components. wikipedia.org The reaction typically employs a palladium(II) catalyst, a base such as potassium carbonate, and often a chloride source like lithium chloride. wikipedia.org The use of N-acetyl, N-methyl, and N-tosyl derivatives of o-iodoanilines has proven successful in achieving good to excellent yields. wikipedia.org

Recent advancements have focused on developing milder reaction conditions, such as using o-bromoanilines at lower temperatures, which expands the functional group tolerance and provides access to complex, unnatural tryptophan derivatives. nih.gov

Other transition metal-catalyzed methods for indole synthesis are also prevalent. These often involve the intramolecular cyclization of suitable precursors, such as the rhodium(II)-catalyzed C-H amination of vinyl or aryl azides. nih.govnih.gov

Madelung Synthesis and Related Base-Promoted Annulations

The Madelung synthesis is a chemical reaction that produces substituted or unsubstituted indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org This method is significant as it is one of the few base-catalyzed thermal cyclizations to yield indoles from N-acyl-o-toluidines. wikipedia.org

Modifications to the classical Madelung synthesis have been developed to overcome the harsh reaction conditions. The Smith-modified Madelung synthesis, for instance, utilizes organolithium reagents to facilitate the cyclization of derivatives of 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids. wikipedia.org Introducing electron-withdrawing groups on the aniline ring can also facilitate the reaction by increasing the acidity of the benzylic protons. researchgate.net

Strategies for Introducing the 4-Aminophenyl Moiety at the C2 Position

The introduction of an aryl group at the C2 position of a pre-formed indole ring is a common and effective strategy, primarily achieved through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Precursors and Optimization

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. organic-chemistry.orgyoutube.com To synthesize 2-arylindoles via this method, a 2-haloindole (e.g., 2-bromoindole or 2-iodoindole) can be coupled with an arylboronic acid. Alternatively, a 2-indolylboronic acid or ester can be reacted with an aryl halide. researchgate.net The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org Optimization of these components is crucial for achieving high yields and preventing side reactions. For instance, the choice of ligand can significantly influence the reaction's efficiency. researchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. nih.govresearchgate.net For the C2-arylation of indoles, a direct C-H functionalization approach can be employed, where the indole itself is coupled with an aryl halide. acs.orgresearchgate.net This avoids the need for pre-functionalization of the indole ring. The regioselectivity of the arylation (C2 vs. C3) can often be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.net

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.org While not a direct method for C-C bond formation between two aryl groups, it can be used to synthesize 2-alkynylindoles, which can then be further transformed into 2-arylindoles. beilstein-journals.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. gold-chemistry.orgorganic-chemistry.org

Interactive Data Table: Comparison of Cross-Coupling Reactions for C2-Arylation of Indoles

| Reaction | Indole Precursor | Aryl Precursor | Catalyst System | Key Advantages |

| Suzuki Coupling | 2-Haloindole or 2-Indolylboronic acid | Arylboronic acid or Aryl halide | Pd catalyst, phosphine ligand, base | Wide availability of boronic acids, good functional group tolerance. |

| Heck Coupling | Indole (direct C-H activation) | Aryl halide | Pd catalyst, ligand, base | Atom-economical, avoids pre-functionalization of the indole. |

| Sonogashira Coupling | 2-Haloindole | Terminal arylalkyne | Pd catalyst, Cu(I) cocatalyst, base | Mild conditions, useful for creating precursors to 2-arylindoles. |

Direct Arylation Methods

Direct arylation represents a powerful and atom-economical approach for the formation of the C2-aryl bond in the indole core. These methods circumvent the need for pre-functionalized starting materials, such as organometallic reagents or halogenated indoles, by directly coupling a C-H bond of the indole with an aryl partner. beilstein-journals.org

Palladium-catalyzed reactions are at the forefront of direct C2-arylation of indoles. acs.orgrsc.org The choice of catalyst, ligand, and reaction conditions is critical to achieve high regioselectivity for the C2 position over the often more reactive C3 position. For instance, palladium complexes with phosphine ligands or N-heterocyclic carbenes (NHCs) have been successfully employed. acs.org The reaction mechanism is thought to involve a concerted metalation-deprotonation (CMD) pathway, although electrophilic metalation has also been considered. beilstein-journals.org The use of arylsulfonyl hydrazides as the aryl source in palladium-catalyzed direct arylation offers a novel route to 2-arylindoles under relatively mild conditions. rsc.org

Recent advancements have also explored room-temperature direct arylation, which is believed to proceed through a radical-mediated pathway, offering a more energy-efficient alternative. beilstein-journals.org

Table 1: Comparison of Catalytic Systems for Direct C2-Arylation of Indoles

| Catalyst System | Aryl Source | Key Features | Reference |

| Palladium/Phosphine Ligands | Haloarenes | High C2 selectivity, well-established. | acs.org |

| Palladium/NHC Ligands | Haloarenes | Improved yield and selectivity. | acs.org |

| Palladium | Arylsulfonyl hydrazides | Novel method, good to excellent yields. | rsc.org |

| Palladium/Silver | Iodoarenes | Room-temperature reaction, radical pathway. | beilstein-journals.org |

Regioselective Functionalization at the C6 Position to Introduce the Amine Group

Introducing an amine group specifically at the C6 position of the 2-arylindole scaffold is a significant challenge due to the multiple reactive sites on the indole ring.

Nitration-Reduction Sequences for C6-Amination

A classic and widely used method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. khanacademy.org For the synthesis of this compound, this would involve the nitration of the 2-phenylindole (B188600) precursor, followed by the reduction of the resulting nitro group.

The nitration of 2-phenylindole can lead to a mixture of isomers. However, specific reaction conditions can favor the formation of the 6-nitro derivative. The subsequent reduction of the nitro group to an amine is a well-established transformation. wikipedia.org Common reducing agents include metals like iron, tin, or zinc in acidic media, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.org This two-step process, while reliable, requires careful control of the nitration step to achieve the desired regioselectivity.

Direct C-H Amination Methodologies

Direct C-H amination has emerged as a more efficient and atom-economical alternative to traditional methods. rhhz.netacs.org These reactions involve the direct formation of a C-N bond at a specific C-H position. For the C6-amination of indoles, directing groups are often employed to achieve high regioselectivity. For instance, a removable directing group on the indole nitrogen can steer the amination to the C6 position. Copper-catalyzed C-H amination has shown promise in this area. acs.org

Metal-free C-H amination protocols have also been developed, utilizing oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to facilitate the reaction. acs.orgresearchgate.net These methods offer the advantage of avoiding transition-metal catalysts, which can be costly and require removal from the final product. acs.org

Multi-Component Reactions and One-Pot Syntheses of this compound

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single operation without isolating intermediates. scispace.comacs.org

The synthesis of highly substituted indoles, including structures analogous to this compound, can be achieved through MCRs. scispace.com For example, a palladium-catalyzed three-component reaction involving a Buchwald-Hartwig amination and an arene-alkene coupling can assemble the indole core from simple starting materials. scispace.com Such strategies allow for the rapid generation of a library of diverse indole derivatives. nih.govnih.gov One-pot procedures that combine different catalytic cycles or sequential additions of reagents are particularly powerful for constructing complex molecules. nih.govclockss.orgcbijournal.com

Purification and Isolation Techniques for High Purity Research-Grade Compound

Obtaining this compound in high purity is essential for its use in research applications. Common purification techniques for indole derivatives include column chromatography, recrystallization, and extraction.

Column Chromatography: Silica gel column chromatography is a standard method for separating the desired compound from reaction byproducts and unreacted starting materials. researchgate.net The choice of solvent system (eluent) is critical for achieving good separation.

Recrystallization: This technique is effective for obtaining highly pure crystalline solids. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. researchgate.net

Extraction: Liquid-liquid extraction can be used to separate the product based on its solubility and acid-base properties. For instance, an acidic aqueous solution can be used to extract basic impurities, or vice-versa. google.comgoogle.com A combination of extraction and crystallization can be a highly efficient purification strategy. mdpi.com

Yield Optimization and Scalability Considerations for Research Applications

Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial for providing sufficient quantities of the compound for research purposes.

Yield Optimization: This involves systematically varying reaction parameters such as temperature, reaction time, catalyst loading, and solvent to find the conditions that provide the highest yield of the desired product. numberanalytics.com For palladium-catalyzed reactions, the choice of ligand can significantly impact the yield and selectivity. portonpharma.com

Scalability: Scaling up a reaction from a laboratory scale (milligrams) to a larger scale (grams or kilograms) for extensive research can present challenges. nih.gov Reactions that are high-yielding and robust on a small scale may not perform as well when scaled up. Therefore, developing a scalable synthesis often requires re-optimization of the reaction conditions. portonpharma.com The use of flow chemistry can sometimes offer advantages for scalability, providing better control over reaction parameters and improving safety.

Comprehensive Spectroscopic and Structural Elucidation of 2 4 Aminophenyl 1h Indol 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering deep insights into the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C) for Core Structure and Substitution Patterns

¹H and ¹³C NMR spectra are fundamental for identifying the primary structure and the placement of substituents on the aromatic rings of 2-(4-aminophenyl)-1H-indol-6-amine.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the aromatic protons on both the indole (B1671886) and phenyl rings, as well as the amine and indole N-H protons. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons. For instance, the protons on the aminophenyl group typically appear as a pair of doublets, indicative of a para-substituted benzene (B151609) ring. The protons on the indole core also show distinct splitting patterns that help to confirm their positions. The broad signals of the NH and NH₂ protons are also observable and can be confirmed by D₂O exchange experiments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The spectrum for this compound would show distinct signals for the carbons of the indole and phenyl rings. The carbons attached to the nitrogen atoms (C-2, C-6, and C-4' of the phenyl ring) will exhibit shifts influenced by the electron-donating amino groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 (indole NH) | ~8.1 | - |

| H-3 | ~6.8 | ~100 |

| H-4 | ~7.4 | ~120 |

| H-5 | ~6.7 | ~110 |

| H-7 | ~7.0 | ~115 |

| H-2' | ~7.5 | ~128 |

| H-3' | ~6.7 | ~115 |

| H-5' | ~6.7 | ~115 |

| H-6' | ~7.5 | ~128 |

| 6-NH₂ | ~4.5 (broad) | - |

| 4'-NH₂ | ~3.8 (broad) | - |

| C-2 | - | ~138 |

| C-3 | - | ~100 |

| C-3a | - | ~129 |

| C-4 | - | ~120 |

| C-5 | - | ~110 |

| C-6 | - | ~145 |

| C-7 | - | ~115 |

| C-7a | - | ~136 |

| C-1' | - | ~124 |

| C-2' | - | ~128 |

| C-3' | - | ~115 |

| C-4' | - | ~146 |

| C-5' | - | ~115 |

| C-6' | - | ~128 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₄H₁₃N₃. nih.gov The calculated exact mass is 223.1109, and the measured value from HRMS would be expected to be very close to this, confirming the molecular formula. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₃N₃ | nih.gov |

| Calculated Exact Mass | 223.1109 | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In MS/MS, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This provides valuable information about the molecule's structure. The fragmentation of this compound would likely involve characteristic losses, such as the loss of ammonia (B1221849) (NH₃) from the amino groups or cleavage of the bond between the indole and phenyl rings.

Table 3: Predicted MS/MS Fragmentation of this compound

| Fragment Ion (m/z) | Possible Structure/Loss |

|---|---|

| 206 | [M-NH₃]⁺ |

| 195 | [M-HCN-NH₂]⁺ |

| 131 | [Indole-6-amine fragment]⁺ |

| 92 | [Aminophenyl fragment]⁺ |

Note: These are predicted fragmentation patterns.

Infrared (IR) Spectroscopy for Characterization of Functional Groups (e.g., N-H stretches, Aromatic C=C)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the primary amines and the indole, as well as the C=C bonds of the aromatic rings.

The N-H stretching vibrations of the primary amino groups typically appear as two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. youtube.com The indole N-H stretch usually appears as a single, often broader, band in a similar region. The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Primary Amine (NH₂) | Asymmetric Stretch | 3400 - 3500 | youtube.com |

| Primary Amine (NH₂) | Symmetric Stretch | 3300 - 3400 | youtube.com |

| Indole (N-H) | Stretch | 3350 - 3450 | |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

The electronic absorption properties of this compound, as would be determined by UV-Vis spectroscopy, are of significant interest due to the compound's extended π-conjugated system incorporating an indole ring and a phenylenediamine moiety. This technique would provide critical insights into the molecule's chromophoric nature and the energy of its electronic transitions.

A typical UV-Vis spectrum for this compound would be expected to display characteristic absorption bands corresponding to π → π* and n → π* transitions. The indole nucleus and the aminophenyl group are both known chromophores. The conjugation between these two systems would likely result in a bathochromic (red) shift of the absorption maxima compared to the individual parent molecules, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The presence of two amino groups, one on the phenyl ring and one on the indole ring, would be expected to significantly influence the electronic spectrum. These electron-donating groups would further enhance the electron density of the π-system, likely leading to additional red shifts and potentially new absorption bands corresponding to intramolecular charge transfer (ICT) transitions.

A comprehensive analysis would involve recording the spectrum in solvents of varying polarity to study solvatochromic effects. Positive solvatochromism (a red shift with increasing solvent polarity) would suggest that the excited state is more polar than the ground state, a common feature in molecules with significant ICT character.

Table 1: Expected UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is a template for the expected data. Specific values are not available in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography would provide definitive information on the three-dimensional structure of this compound in the solid state. This powerful analytical technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation.

Of particular interest would be the dihedral angle between the indole ring system and the aminophenyl ring. This angle would dictate the extent of π-conjugation between the two aromatic systems in the solid state. A smaller dihedral angle would imply a more planar conformation and greater electronic communication.

Furthermore, X-ray crystallography would elucidate the network of intermolecular interactions that govern the crystal packing. The presence of two primary amine groups and the N-H group of the indole ring suggests that hydrogen bonding would be a dominant intermolecular force. A detailed analysis would reveal the hydrogen bond donors and acceptors, and the resulting motifs (e.g., chains, sheets, or three-dimensional networks). These interactions play a crucial role in determining the physical properties of the compound, such as its melting point and solubility.

Table 2: Anticipated Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| Hydrogen Bond Interactions | Data Not Available |

This table represents the type of data that would be obtained from an X-ray crystallographic study. Actual experimental data for this compound is not currently available in public databases.

Computational Chemistry and Theoretical Studies on 2 4 Aminophenyl 1h Indol 6 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in characterizing the intrinsic properties of 2-(4-aminophenyl)-1H-indol-6-amine at the atomic level. These calculations provide a detailed picture of the molecule's electronic and geometric features.

Electronic Structure, Molecular Geometry, and Conformational Analysis

DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), have been used to determine the optimized molecular geometry of this compound. These studies reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement. Conformational analysis helps identify different low-energy structures (conformers) that can exist due to rotation around single bonds. For similar complex molecules, it has been shown that different conformers can be present and may even interconvert under certain conditions, such as UV irradiation. researchgate.net The precise geometry is crucial as it dictates how the molecule interacts with its environment.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. aimspress.com For related compounds, a small HOMO-LUMO energy gap has been shown to indicate that charge transfer occurs within the molecule, suggesting its reactive nature. nih.gov This analysis helps in predicting how this compound might participate in chemical reactions.

| Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Reflects chemical reactivity and kinetic stability. |

Electrostatic Potential Surface (EPS) Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent different potential values. Typically, regions of negative potential (often colored red) are associated with high electron density and are susceptible to electrophilic attack, while areas of positive potential (blue) indicate electron-deficient regions and are targets for nucleophiles. nih.gov For this compound, the MEP surface would highlight the electronegative nitrogen and potentially oxygen atoms as sites of negative potential, and the hydrogen atoms as sites of positive potential. nih.gov This information is critical for understanding intermolecular interactions, including hydrogen bonding.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often in good agreement with experimental spectra, aiding in the structural confirmation of the molecule. researchgate.net

IR (Infrared): DFT methods can compute the vibrational frequencies of the molecule. nih.gov The predicted IR spectrum can be compared with experimental data to assign specific vibrational modes to the observed absorption bands. For instance, the characteristic stretching frequencies of N-H and C-H bonds can be identified.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra. This involves calculating the energies of electronic transitions, such as those from the HOMO to the LUMO. The predicted absorption maxima (λmax) can be compared with experimental UV-Vis spectra. For a related compound, 2-(4-Aminophenyl)-1H-benzimidazol-5-amine, a UV-Vis absorption maximum has been reported at 335 nm in ethanol. chemicalbook.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is extensively used in drug discovery to understand the binding mechanisms of potential drug candidates.

Prediction of Binding Modes and Affinities with Target Biomolecules (e.g., Proteins, Enzymes, DNA)

Molecular docking simulations have been employed to investigate the potential interactions of this compound and its derivatives with various biological targets. These studies provide insights into the binding modes, including the specific amino acid residues involved in interactions, and estimate the binding affinity, often expressed as a docking score.

For instance, docking studies on similar indole (B1671886) derivatives have shown successful binding to the active sites of proteins. researchgate.net These studies often reveal the importance of hydrogen bonding and other non-covalent interactions in the stability of the ligand-protein complex. For example, derivatives of 4-aminophenyl substituted indoles have been docked with the 3JUS protein, showing hydrogen bonding with amino acid residues like GLY 307. researchgate.net

Furthermore, the interaction of indole-containing compounds with DNA is a significant area of research. The planar indole ring can intercalate between the base pairs of the DNA double helix, while the side chains can interact with the grooves of the DNA. nih.gov The amino groups on the phenyl and indole rings of this compound could potentially form hydrogen bonds with the phosphate (B84403) backbone or the bases of DNA. nih.gov

The results from molecular docking studies are crucial for identifying potential therapeutic targets for this compound and for guiding the design of new derivatives with improved binding affinities and selectivity. nih.gov

| Biomolecule Target | Predicted Interaction Type | Significance |

| Proteins/Enzymes | Hydrogen bonding, hydrophobic interactions with active site residues. | Inhibition of enzyme activity, modulation of protein function. |

| DNA | Intercalation of the indole ring, hydrogen bonding with the backbone or bases. | Potential as an anticancer or antiviral agent. |

Identification of Key Interacting Residues and Interaction Types

Computational docking studies are instrumental in predicting how this compound might bind to a biological target. These studies can identify the specific amino acid residues within a protein's binding site that are crucial for interaction, as well as the nature of these interactions. While specific docking studies for this compound are not extensively available in public literature, we can infer potential interactions based on studies of similar indole derivatives and the functional groups present in the molecule.

The primary types of interactions that are critical for the binding of such a molecule include:

Hydrogen Bonding: The amine groups (-NH2) on both the phenyl and indole rings, as well as the indole nitrogen (-NH), are potent hydrogen bond donors and acceptors. These groups can form strong hydrogen bonds with polar amino acid residues such as aspartate, glutamate, serine, and threonine in a protein's active site. cmjpublishers.com

π-Stacking Interactions: The aromatic indole and phenyl rings are capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.netnih.gov This type of interaction is crucial for the stable anchoring of the ligand within the binding pocket.

Hydrophobic Interactions: The non-polar parts of the molecule, including the carbon framework of the indole and phenyl rings, can form hydrophobic interactions with non-polar amino acid residues such as leucine, valine, and isoleucine. researchgate.netnih.gov These interactions help to drive the binding process by displacing water molecules from the binding site.

A hypothetical representation of key interactions is detailed in the table below, based on common findings for indole-based compounds.

| Interaction Type | Potential Interacting Residue (Example) | Moiety of this compound Involved |

| Hydrogen Bond Donor | Aspartate, Glutamate | Indole -NH, Amino groups (-NH2) |

| Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine | Amino groups (-NH2) |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Indole ring, Phenyl ring |

| Hydrophobic Interaction | Leucine, Valine, Isoleucine, Alanine | Bicyclic indole core, Phenyl ring |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its complexes with biological targets over time. These simulations provide insights that are not accessible from static docking models.

Elucidation of Conformational Landscapes and Dynamic Interactions in Solution

MD simulations can map the conformational landscape of this compound in a solvent, typically water, to understand its flexibility and preferred shapes. nih.govub.edunih.gov The molecule is not rigid; the bond between the indole and phenyl rings allows for rotational freedom, leading to a range of possible conformations. Understanding this dynamic behavior is crucial as the biologically active conformation might not be the lowest energy state in solution. nih.gov Simulations can reveal the energetic barriers between different conformations and the probability of their occurrence.

Analysis of Ligand-Target Complex Stability and Solvent Effects

Once a plausible binding pose is obtained from molecular docking, MD simulations are employed to assess the stability of the ligand-target complex. By simulating the complex over nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound or dissociates. These simulations also provide detailed information on the dynamic nature of the interactions, such as the persistence of hydrogen bonds and the fluctuations in π-stacking distances.

Solvent molecules, particularly water, play a critical role in molecular recognition. MD simulations explicitly model the solvent, allowing for the analysis of how water molecules mediate or compete with the ligand-target interactions. This provides a more realistic and accurate picture of the binding event. ub.edu

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential computational tools for understanding how the chemical structure of this compound and its derivatives relates to their biological activity.

Development of Predictive Models for Biological Activity of this compound Derivatives

QSAR studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. jocpr.com For derivatives of this compound, a QSAR model could predict their potency based on descriptors such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). researchgate.netnih.gov

A typical 3D-QSAR study on indole derivatives might yield a model with strong predictive power, as indicated by statistical parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.govmdpi.com For instance, a study on indole derivatives as antiamyloidogenic agents resulted in a 3D-QSAR model with a q² of 0.596 and an external r² of 0.695, indicating good predictive ability. nih.govmdpi.com

Representative QSAR Model Statistics for Indole Derivatives

| Parameter | Value | Interpretation |

|---|---|---|

| q² (Cross-validated r²) | 0.596 | Good internal predictive ability |

| r² (Non-cross-validated r²) | 0.887 | Good correlation between descriptors and activity |

| r²ext (External validation) | 0.695 | Good predictive power for external test set |

| PLS Factors | 4 | Number of principal components used in the model |

Data is representative of models developed for indole derivatives and not specific to this compound. nih.govmdpi.com

Identification of Structural Determinants and Key Features for Optimized Activity and Selectivity

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. proceedings.science For this compound and its analogs, a pharmacophore model would highlight the critical locations of hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.net

By analyzing a set of active and inactive derivatives, a common feature pharmacophore can be generated. This model serves as a 3D query to screen virtual libraries for new, potentially more potent and selective compounds. It also provides a visual representation of the key structural requirements for activity, guiding the rational design of new derivatives with optimized properties. For example, a pharmacophore model for indole-based inhibitors might include two aromatic rings, a hydrogen bond acceptor, and a hydrophobic feature as essential for binding. researchgate.netproceedings.science

Mechanistic Investigations of Biological Activities of this compound

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data concerning the biological and mechanistic activities of the compound This compound .

The requested article outline requires detailed, informative, and scientifically accurate content for specific mechanistic pathways, including enzyme inhibition profiles and interference with cellular signaling cascades. Unfortunately, published studies detailing these aspects for this particular molecule could not be located. The available literature focuses on broader categories of indole derivatives or related chemical scaffolds, but does not provide the specific data points required to populate the requested sections accurately and exclusively for this compound.

Therefore, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on the specified compound and providing detailed, evidence-based research findings. An article created without this specific data would be speculative and would not meet the required standards of scientific accuracy.

While general information exists for related structures such as aminophenylindoles and their potential as kinase inhibitors or anticancer agents, applying this information directly to this compound without specific experimental validation would be inappropriate and misleading.

For reference, a table of compounds that were reviewed during the research process is provided below.

Mechanistic Investigations of Biological Activities of 2 4 Aminophenyl 1h Indol 6 Amine

Interference with Cellular Pathways and Signaling Cascades

Mechanisms of Anti-proliferative Effects on Cellular Models

The anti-proliferative activities of indole (B1671886) derivatives are a significant area of cancer research. While direct mechanistic studies on 2-(4-aminophenyl)-1H-indol-6-amine are not extensively detailed in publicly available literature, research on closely related indole structures provides insight into potential mechanisms. For instance, novel synthetic 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including A549 (lung), H460 (lung), HT-29 (colon), and SMMC-7721 (hepatocellular carcinoma). nih.gov One of the most promising compounds in this series exhibited IC₅₀ values in the nanomolar range, indicating high potency. nih.gov The mechanisms for such compounds often involve the inhibition of critical cellular processes such as cell cycle progression or the induction of apoptosis. However, further investigation is required to elucidate the specific molecular targets and signaling pathways affected by this compound itself.

| Cell Line | Cancer Type | IC₅₀ of a promising 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative nih.gov |

| A549 | Lung Carcinoma | 22 nM |

| H460 | Large Cell Lung Cancer | 0.23 nM |

| HT-29 | Colorectal Adenocarcinoma | 0.65 nM |

| SMMC-7721 | Hepatocellular Carcinoma | 0.77 nM |

Interactions with Microbial Targets

The indole nucleus is a key pharmacophore in the development of new antimicrobial agents, exhibiting activity through various mechanisms, including the inhibition of microbial defense systems and direct action against cellular structures.

A primary strategy for bacteria like Staphylococcus aureus to develop multidrug resistance (MDR) is the overexpression of efflux pumps, which actively expel antibiotics from the cell. nih.govnih.gov The NorA efflux pump, a member of the major facilitator superfamily (MFS), is a well-studied example and a key contributor to clinical resistance against compounds like fluoroquinolones. asm.orgasm.orgmdpi.com NorA functions as a drug/H+ antiporter, using the proton-motive force to drive substrate efflux. asm.org

One promising strategy to combat MDR is the co-administration of an antibiotic with a NorA efflux pump inhibitor (EPI). nih.gov Indole derivatives have emerged as a promising class of NorA inhibitors. nih.govasm.org The mechanism of inhibition involves the EPI binding to the pump, often within the same substrate binding pocket used by antibiotics, thereby preventing the antibiotic's extrusion. nih.gov

The efficacy of indole-based EPIs is typically evaluated through several methods:

Synergy Assays: A significant reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic (like ciprofloxacin (B1669076) or norfloxacin) in the presence of the EPI indicates successful inhibition. nih.gov

Substrate Accumulation Assays: These assays monitor the intracellular concentration of fluorescent NorA substrates, such as ethidium (B1194527) bromide (EtBr) or norfloxacin (B1679917). asm.org Inhibition of the NorA pump leads to an increase in the accumulation of these substrates within the bacterial cell, resulting in a measurable increase in fluorescence. asm.orgnih.gov

Some indole derivatives may also exert their effects indirectly. For example, studies on the derivative SMJ-5 revealed that it could inhibit the NorA efflux pump at the transcriptional level, reducing the expression of the norA gene itself. nih.govbits-pilani.ac.in

| Indole Derivative Type | Target Pump | Organism | Mechanism/Effect | Reference |

| 5-nitro-2-phenylindole | NorA | S. aureus | Potentiates ciprofloxacin susceptibility | nih.gov |

| SMJ-5 | NorA | S. aureus | Increases EtBr & norfloxacin accumulation; Inhibits norA transcription | asm.orgnih.govbits-pilani.ac.in |

| Pyrazolo[4,3‐c] nih.govasm.orgbenzothiazine 5,5‐dioxides | NorA | S. aureus | Inhibit EtBr efflux; Synergize with ciprofloxacin | nih.gov |

Beyond inhibiting resistance mechanisms, certain indole derivatives possess intrinsic antibacterial activity by targeting essential bacterial structures or metabolic processes. Studies on synthetic indolyl derivatives containing aminoguanidinium moieties have identified a dual mechanism of action. nih.gov

One key mechanism is the inhibition of essential enzymes. The compound designated as 4P was found to inhibit dihydrofolate reductase (DHFR) in Klebsiella pneumoniae. nih.gov DHFR is a critical enzyme in the folic acid synthesis pathway, which is necessary for the production of nucleotides and certain amino acids. Molecular docking studies suggest that the aminoguanidine (B1677879) and indole components of the molecule are crucial for binding to the active site of the DHFR receptor. nih.gov

Another significant mechanism is the disruption of the bacterial cell membrane, which is discussed in more detail in section 5.4.2. This action compromises the physical barrier of the bacterium, leading to cell death. nih.gov The ability of alkaloids to compromise cell wall integrity and nucleic acid synthesis is a recognized antibacterial strategy. mdpi.com

Molecular Interactions with Nucleic Acids and Biomembranes

The planar, aromatic nature of the indole ring system facilitates interactions with biological macromolecules like DNA and the lipid bilayers of cell membranes.

DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. The structural characteristics of this compound, particularly its planar aromatic system, suggest a potential for DNA intercalation.

Theoretical and experimental studies on known intercalators reveal that the stability of the intercalator-DNA complex is dominated by dispersion energy and stacking interactions. nih.gov Compounds like 4',6-diamidino-2-phenylindole (DAPI), which shares a phenylindole core, are well-known minor groove binders and intercalators. nih.gov The interaction of such molecules with DNA can be investigated through various methods:

Spectroscopic Techniques: UV-Vis and fluorescence spectroscopy can detect changes in the spectral properties of the compound upon binding to DNA.

Molecular Docking: Computational methods like molecular docking are used to predict the binding mode and calculate the binding energy of a ligand within a DNA structure. mdpi.com These studies can reveal specific polar contacts and interactions with DNA bases. mdpi.com For example, docking studies of various heterocyclic compounds have been used to predict their binding affinity and orientation within the DNA helix. nih.govnih.gov

While direct DNA binding studies for this compound are not prominently available, research on similar structures provides a strong rationale for investigating this as a potential mechanism of its biological activity.

| Compound Class | Target | Method | Finding | Reference |

| Diacylhydrazine bridged anthranilic acids | Plasmid DNA | Molecular Docking (AutoDock Vina) | Calculation of binding energies and identification of polar contacts with DNA bases. | mdpi.com |

| 2,4-diamino 6-methyl 1,3,5-triazinium hydrogen oxalate | Breast Cancer Protein (6HNY) | Molecular Docking | Stabilized by hydrogen bonds with a binding energy of -5.2 kcal/mol. | nih.gov |

| Ethidium, Daunomycin, DAPI | DNA Base Pairs | Ab initio quantum chemical study | Stacking interactions are predominantly stabilized by dispersion energy. | nih.gov |

The bacterial cell membrane is a critical barrier that maintains cellular integrity and electrochemical gradients. Disruption of this membrane is an effective bactericidal mechanism. Studies on antimicrobial indole derivatives have shown that they can directly target and compromise bacterial membranes. nih.gov

The mechanism often involves an initial electrostatic interaction between the cationic parts of the molecule and the anionic components of the bacterial membrane, such as phosphatidylglycerol. Following this initial binding, the hydrophobic portions of the molecule can insert into the lipid bilayer, disrupting its structure. This process can lead to:

Membrane Depolarization: The compound can dissipate the membrane potential, which is crucial for cellular energy production and transport processes. nih.gov

Increased Permeability: The disruption of the lipid packing leads to the formation of pores or channels, causing leakage of essential intracellular components like ions and ATP, and ultimately leading to cell lysis. nih.govnih.govnih.gov

This mechanism of action is particularly advantageous as it is often rapid and less prone to the development of resistance compared to mechanisms that involve specific enzyme targets. nih.gov

Derivatization Strategies and Structure Activity Relationship Sar of 2 4 Aminophenyl 1h Indol 6 Amine

Systematic Chemical Modification at the Indole (B1671886) N1 Position

Research Findings:

Alkylation and Arylation: The introduction of various alkyl and aryl groups at the N1 position can significantly impact activity. For instance, in a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives, the nature of the substituent on the N1-benzyl group was found to be critical for COX-2 inhibitory activity. japsonline.com

Impact on Potency: Studies on related indole-based compounds have shown that N1 substitution can influence binding affinity to target proteins. For example, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, methylation at the N1 position was a feature of the synthesized compounds evaluated for anti-inflammatory activity. nih.gov

Table 1: Effect of N1-Substitution on Biological Activity (Illustrative)

| N1-Substituent | Target | Activity | Reference |

| Unsubstituted (-H) | COX-2 | Baseline | japsonline.com |

| Methyl | Anti-inflammatory | Active | nih.gov |

| Benzyl | COX-2 | Varies with ring substitution | japsonline.com |

| 4-Chlorobenzyl | COX-2 | Active | japsonline.com |

| 4-Fluorobenzyl | COX-2 | Active | japsonline.com |

Substituent Effects on the 4-Aminophenyl Ring and its Impact on Activity Profiles

The 4-aminophenyl ring is another key area for modification, with substituents affecting electronic properties, lipophilicity, and steric interactions.

Research Findings:

Role of the Amino Group: The amino group on the phenyl ring can be a critical pharmacophore. In a study of 4-indolyl-2-arylaminopyrimidine derivatives, replacing the amino group with a nitro group led to a reduction in anti-inflammatory activity, highlighting the importance of the amino functionality. nih.gov

Positional Importance of Substituents: The position of substituents on the phenyl ring can drastically alter activity. In a series of ketamine esters, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com

Influence of Electron-Withdrawing/Donating Groups: The electronic nature of substituents on the phenyl ring plays a significant role. For example, in a study of FPMINT analogues, the presence of a halogen substitute on the fluorophenyl moiety was essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). frontiersin.org

Table 2: Impact of Substituents on the 4-Aminophenyl Ring (Illustrative)

| Substituent at C4' | Effect on Activity | Reference |

| -NH2 (amino) | Important for anti-inflammatory activity | nih.gov |

| -NO2 (nitro) | Reduced anti-inflammatory activity | nih.gov |

| Halogen | Essential for ENT inhibitory activity | frontiersin.org |

Derivatization at the Indole C2 Position and its Influence on Molecular Recognition

While the parent compound has a 4-aminophenyl group at the C2 position, further modifications at this site or replacement of the phenyl ring can lead to new activity profiles.

Research Findings:

Importance of the C2-Aryl Group: The 2-aryl substituent is a common feature in many biologically active indoles. In a study of 2-(4-(methylsulfonyl)phenyl)indole derivatives, this core structure was essential for COX-2 inhibition. japsonline.com

Steric and Electronic Effects: Modifications at the C2 position can alter the molecule's interaction with its biological target. In a study on bengamide analogues, modifications to the stereochemistry and substituents at the C2 position of the polyketide chain were found to be detrimental to their antitumor activity, indicating a strict structural requirement. nih.gov

Functionalization of the C6-Amino Group and its Contribution to Biological Activity

The C6-amino group on the indole ring provides another handle for derivatization, allowing for the introduction of various functional groups to probe its role in biological activity.

Research Findings:

Amine Derivatization: The primary amino group at the C6 position can be functionalized to introduce moieties that can interact with biological targets. This can be achieved through reactions like acylation or alkylation. biosearchtech.com For instance, the use of a C6-amino modifier with a 6-carbon spacer arm can reduce steric hindrance and allow for conjugation with other molecules. metabion.com

Impact on Selectivity and Potency: In a study of O6-aminoalkyl-hispidol analogs, the nature of the aminoalkyl moiety linked to the O6-position influenced the inhibitory activity against monoamine oxidase isoforms. mdpi.com This highlights how modifications at this position can fine-tune the biological profile of the molecule.

Design and Synthesis of Hybrid Molecules Incorporating the 2-(4-aminophenyl)-1H-indol-6-amine Scaffold

Molecular hybridization involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel activities. nih.govmdpi.com The this compound scaffold can serve as a valuable building block in the design of such hybrid molecules.

Research Findings:

Combining with Known Pharmacophores: The indole scaffold has been successfully hybridized with other biologically active moieties. For example, hybrid compounds combining a 4-arylthiazol-2-amine scaffold with pyrazinamide (B1679903) have been designed and synthesized as antimycobacterial agents. nih.gov

Rationale for Hybrid Design: The design of hybrid molecules is often based on the principle of multi-target therapy or to improve the pharmacokinetic properties of the parent molecules. nih.gov For instance, linking the this compound scaffold to another pharmacophore could potentially lead to a compound that interacts with multiple biological targets involved in a disease pathway.

Lead Optimization Strategies Based on SAR Insights for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug discovery that utilizes SAR data to refine the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Research Findings:

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design can be a powerful tool for lead optimization. This approach was used to improve the potency and selectivity of TYK2 inhibitors. nih.gov

Iterative Synthesis and Testing: Lead optimization is an iterative process involving the synthesis of new analogues based on existing SAR, followed by biological testing to evaluate the effects of the modifications. This iterative cycle allows for a systematic exploration of the chemical space around the lead compound.

Improving Pharmacokinetic Properties: Beyond enhancing potency, lead optimization also focuses on improving absorption, distribution, metabolism, and excretion (ADME) properties. This can involve modifications to improve solubility, metabolic stability, and oral bioavailability. For example, in the optimization of A2A adenosine (B11128) receptor antagonists, a morpholine (B109124) substituent was introduced to improve solubility.

Exploration of Potential Research Applications of 2 4 Aminophenyl 1h Indol 6 Amine in Chemical Biology and Materials Science

Development as Fluorescent Probes and Chemical Tools in Biological Research

The inherent fluorescence of the indole (B1671886) nucleus makes it a valuable component in the design of chemical probes for biological systems. The presence of amino groups in 2-(4-aminophenyl)-1H-indol-6-amine can further enhance its photophysical properties and provide sites for targeted modifications, making it a promising candidate for the development of sophisticated research tools.

The photophysical properties of indole derivatives are highly sensitive to their local environment, a phenomenon known as solvatochromism. This sensitivity can be exploited to probe the polarity of different microenvironments, such as the interior of a protein or a cell membrane. While specific experimental data for this compound is not extensively documented in publicly available literature, the behavior of analogous fluorescent indole nucleosides can provide valuable insights.

For instance, studies on fluorescent nucleosides with a 6-amino substituent have shown that they exhibit significant Stokes shifts, which is the difference between the absorption and emission maxima. nih.gov However, these analogs have also displayed low quantum yields, which can be a limiting factor for brightness. nih.gov The quantum yield, a measure of fluorescence efficiency, is a critical parameter for any fluorescent probe. edinst.com For comparison, the quantum yield of 2-aminopyridine, a common reference standard, has been determined to be around 64.3%. edinst.com

The photophysical properties of a focused library of fluorescent indole nucleoside analogues have been quantified to understand their structure-function relationships. nih.gov This research can inform the design of new probes with improved characteristics. nih.gov The table below summarizes key photophysical data for some related indole derivatives, which can serve as a benchmark for future studies on this compound.

| Compound/Analog | Absorption Maxima (λex) | Emission Maxima (λem) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| Indole Nucleoside Analog with 6-amino group | Red-shifted absorption and emission | High | Low | Not specified | nih.gov |

| 4-Cyanoindole-2′-deoxyribonucleoside (4CIN) | Not specified | Not specified | Not specified | Superior to 2-aminopurine | nih.gov |

| Quinine Sulfate (Standard) | Not specified | Not specified | Not specified | Established | nih.gov |

This table is based on data for analogous compounds and is intended to guide future research on this compound.

Further investigation into the solvatochromic and photophysical properties of this compound is warranted. Such studies would involve measuring its absorption and emission spectra in a range of solvents with varying polarities to determine its sensitivity to the environment. Quantifying its quantum yield and photostability would also be crucial for assessing its suitability as a fluorescent probe.

The ability to visualize biological processes in real-time within living cells is a cornerstone of modern chemical biology. Fluorescent probes that can specifically label organelles or detect biomolecules of interest are indispensable tools in this endeavor. Aminoindole derivatives have shown significant promise in this area.

For example, molecular rotors based on 1-aminoindole (B1208307) as an electron donor and naphthalimide as an electron acceptor have been successfully synthesized and used for imaging the cytoplasm of live cancer and fibroblast cell lines. nih.gov These probes exhibited charge transfer characteristics and were sensitive to the pH of their environment, acting as colorimetric pH sensors. nih.gov This demonstrates the potential of the aminoindole scaffold for developing probes that can report on specific intracellular parameters.

Furthermore, the development of water-soluble aminophenoxazinone dyes, synthesized through biocatalysis, has highlighted their utility as endocytic markers in live-cell imaging. nih.govresearchgate.net One such compound demonstrated precise subcellular distribution, showcasing the potential for targeted imaging. nih.gov

The two primary amine groups on this compound offer handles for conjugation to biomolecules or targeting moieties, which could enable the development of highly specific probes. For instance, it could be functionalized to target specific proteins or organelles within the cell, allowing for their visualization and tracking. Moreover, the sensitivity of the indole core to its environment could be harnessed to design sensors for specific ions or small molecules within the cell.

Integration into Advanced Functional Materials

Beyond its potential in chemical biology, the unique structure of this compound makes it an attractive monomer for the synthesis of advanced functional materials with tailored properties.

The presence of two amine groups makes this compound a suitable diamine monomer for polymerization reactions. Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. youtube.com They are typically synthesized through the condensation polymerization of an aromatic dianhydride with an aromatic diamine. youtube.comresearchgate.net

While the direct use of this compound in polyimide synthesis is not widely reported, the synthesis of polyimides from various other aromatic diamines is well-established. researchgate.netnih.govrsc.orgresearchgate.netrsc.orgkoreascience.kr For example, novel polyimides have been prepared from diamines containing bulky side groups to enhance solubility and optical transparency. researchgate.netkoreascience.kr The incorporation of the rigid and planar indole structure from this compound into a polyimide backbone could impart unique optical and thermal properties to the resulting polymer.

Another exciting application lies in the creation of aerogels. Aerogels are ultralight porous materials with high surface areas, making them suitable for a variety of applications, including catalysis and adsorption. mdpi.comresearchgate.net Recently, a novel indole-based aerogel was prepared through the condensation of 4-hydroxyindole (B18505) and formaldehyde. rsc.org This material exhibited remarkable capacity for the removal of heavy metals from water. rsc.org Similarly, a carboxylic-functional indole-based aerogel has been developed for the same purpose. rsc.org The diamine nature of this compound suggests its potential as a monomer for the synthesis of novel nitrogen-containing aerogels with potentially enhanced properties for catalysis or selective adsorption.

Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic sensors, rely on the tailored electronic properties of organic semiconductor materials. The indole moiety is an electron-rich heterocycle and, when incorporated into larger conjugated systems, can influence the charge transport and photophysical properties of the material.

In the context of OLEDs, hole-transporting materials (HTMs) are crucial for efficient device performance. mdpi.comrsc.org These materials facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Materials with structures similar to this compound, such as those based on carbazole (B46965) and triphenylamine, are commonly used as HTMs. mdpi.com Indolo[3,2-b]indole derivatives have also been designed as crystalline hole-transporting materials for perovskite solar cells, demonstrating high hole mobility. researchgate.net The presence of the electron-donating amine groups and the indole core in this compound suggests its potential as a building block for new HTMs with favorable energy levels for hole injection and transport in OLEDs.

The sensitivity of indole derivatives to their chemical environment also makes them attractive for sensor applications. For example, twisted intramolecular charge transfer (TICT) is a phenomenon observed in some organic molecules that can be exploited for sensing. researchgate.net The structural features of this compound could potentially be leveraged to design novel organic sensors for various analytes.

The corrosion of metals is a significant industrial problem, and the development of effective corrosion inhibitors is an ongoing area of research. Organic compounds containing heteroatoms like nitrogen and sulfur, as well as aromatic rings, are known to be effective corrosion inhibitors. ekb.egekb.egmdpi.com These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal.

Studies on various indole derivatives have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media. researchgate.net For instance, 5-aminoindole (B14826) has been shown to be an effective inhibitor, with an inhibition efficiency of 90% at a concentration of 1 × 10−2 M. researchgate.net The adsorption of these molecules on the steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.net The inhibition mechanism is believed to involve both physical and chemical adsorption, where the π-electrons of the indole ring and the lone pair of electrons on the nitrogen atoms interact with the metal surface. ekb.egekb.eg

The chemical structure of this compound, with its multiple nitrogen atoms and extensive π-system, makes it a highly promising candidate for a corrosion inhibitor. The two primary amine groups and the indole nitrogen can act as active centers for adsorption onto a metal surface, potentially leading to a high degree of surface coverage and excellent corrosion protection.

Role as a Key Intermediate in the Synthesis of Complex Bioactive Molecules

The strategic placement of two primary amine groups on the 2-phenylindole (B188600) core makes this compound a highly valuable bifunctional building block. These amino groups, located at the para-position of the phenyl ring and the 6-position of the indole nucleus, offer reactive sites for a variety of chemical transformations. This allows for the systematic modification and elaboration of the molecular structure, which is a key strategy in the development of novel bioactive compounds.

Building Block for Natural Product Analogs and Drug Candidate Libraries

The structural framework of this compound is a fertile starting point for generating libraries of compounds for drug discovery. omicsonline.orgtandfonline.com The 2-phenylindole core is present in molecules that have shown promising anticancer activities, and the ability to functionalize this core is crucial for optimizing potency and selectivity. tandfonline.comresearchgate.net

The presence of the 4-aminophenyl group and the 6-aminoindole (B160974) moiety provides two distinct points for chemical diversification. For instance, these primary amines can readily undergo reactions such as acylation, alkylation, arylation, and sulfonylation. This enables the introduction of a wide range of substituents, leading to the creation of extensive libraries of natural product analogs and novel drug candidates. sigmaaldrich.com The synthesis of substituted 2-(4-aminophenyl)-1H-indoles has been reported, with analogues showing significant antioxidant activity, highlighting the importance of substitution on the indole ring system for biological function. nih.gov The development of diverse compound libraries is a critical step in screening for new therapeutic agents against a variety of diseases. nih.gov

Table 1: Physicochemical Properties of Parent Scaffolds

| Property | 2-(4-aminophenyl)-1H-indole | 1H-indol-6-amine |

| Molecular Formula | C₁₄H₁₂N₂ | C₈H₈N₂ |

| Molecular Weight | 208.26 g/mol | 132.16 g/mol |

| CAS Number | 21889-05-4 | 5318-27-4 |

| IUPAC Name | 4-(1H-indol-2-yl)aniline | 1H-indol-6-amine |

| Synonyms | 2-(p-Aminophenyl)indole | 6-Aminoindole |

This table presents data for the parent scaffolds as specific data for this compound is not widely available.

Precursor for Advanced Diagnostic Reagents

The development of sensitive and specific diagnostic tools is a major goal in chemical biology. Fluorescent probes, for example, are indispensable for imaging biological processes within cells. The structure of this compound, with its two reactive primary amine handles, makes it an attractive precursor for the synthesis of such advanced diagnostic reagents. chemimpex.com

These amino groups can be readily conjugated to fluorophores, quenchers, or other reporter molecules. This allows for the construction of probes designed to detect specific enzymes, proteins, or other biomolecules. The 2-phenylindole core itself may possess intrinsic fluorescence properties that can be modulated by the substituents attached to the amino groups. The synthesis of fluorescent probes from amine-containing heterocyclic compounds is a well-established strategy in the development of new diagnostic tools. chemimpex.combiosynth.com The versatility of this compound allows for the creation of a diverse range of such reagents, potentially tailored for high-sensitivity and high-resolution bio-imaging applications.

Future Research Directions and Unexplored Avenues for 2 4 Aminophenyl 1h Indol 6 Amine

Stereoselective Synthesis and Evaluation of Chiral Analogs

The parent compound, 2-(4-aminophenyl)-1H-indol-6-amine, is achiral. nih.gov However, the introduction of chiral centers into the molecule could lead to analogs with significantly different biological activities and properties. The stereoselective synthesis of such chiral derivatives is a critical step in exploring the three-dimensional space of the target's binding pocket. numberanalytics.com

Future research should focus on developing asymmetric synthesis routes to produce enantiomerically pure analogs. nih.gov Strategies could include:

Asymmetric Catalysis : Utilizing chiral catalysts to control the stereochemistry of key bond-forming reactions. numberanalytics.com

Chiral Auxiliaries : Temporarily attaching a chiral group to the indole (B1671886) scaffold to direct subsequent reactions in a stereoselective manner. numberanalytics.com

Biocatalysis : Employing enzymes to catalyze specific reactions with high stereoselectivity, often under mild and environmentally friendly conditions. numberanalytics.com

Once synthesized, the distinct enantiomers (R- and S-isomers) must be evaluated separately. It is common for one enantiomer to exhibit much higher potency or a different pharmacological profile than the other. nih.gov For instance, a study on chiral quinoxaline-diones showed that the S-isomer was 160 times more potent in binding assays than the R-isomer. nih.gov A comparative analysis of the chiral analogs of this compound would be essential to establish a clear structure-activity relationship (SAR) and identify the optimal stereochemistry for therapeutic efficacy.

| Strategy | Description | Potential Advantage |

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to induce stereoselectivity. numberanalytics.com | High efficiency and catalytic nature reduces waste. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide a stereoselective transformation. numberanalytics.com | Predictable and reliable control over stereochemistry. |

| Biocatalysis | Use of enzymes (e.g., ketoreductases, transaminases) to perform stereospecific reactions. numberanalytics.com | High enantioselectivity and sustainable reaction conditions. |

Biophysical Characterization of Ligand-Target Interactions (e.g., SPR, ITC)

A fundamental understanding of how a ligand binds to its biological target is paramount for rational drug design. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide direct, label-free methods to quantify these interactions. harvard.edunih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. harvard.eduwikipedia.org This complete thermodynamic profile offers deep insights into the forces driving the binding, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. malvernpanalytical.comresearchgate.net Future studies should employ ITC to characterize the binding of this compound and its analogs to their putative biological targets. azom.com

Surface Plasmon Resonance (SPR) is an optical technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface. harvard.edu In an SPR experiment, one molecule (the ligand) is immobilized on the sensor chip, and its binding partner (the analyte) is flowed over the surface. harvard.edu This allows for the determination of not only the equilibrium binding constant (affinity, KD) but also the kinetic rate constants for association (ka) and dissociation (kd). harvard.edunih.gov This kinetic data is crucial for understanding the residence time of a drug on its target, which can be a better predictor of efficacy than affinity alone. Applying SPR would be invaluable for selecting candidates with optimal binding kinetics. nih.gov

| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |

| Primary Measurement | Heat change upon binding. malvernpanalytical.com | Change in refractive index upon binding. harvard.edu |

| Key Outputs | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). harvard.edu | Affinity (KD), Association rate (ka), Dissociation rate (kd). harvard.edu |

| Information Provided | Complete thermodynamic profile of binding forces. researchgate.net | Real-time kinetic profile of the binding event. nih.gov |

| Sample State | Both molecules are in solution. wikipedia.org | One molecule is immobilized on a surface. harvard.edu |

Rational Design of Targeted Therapeutics Based on Deeper Mechanistic Understanding

Rational drug design relies on a detailed understanding of the biological target and the mechanism by which a compound exerts its effect. nih.gov For the this compound scaffold, future research must first elucidate its precise molecular target(s) and mechanism of action. Once a target is validated, computational tools like molecular docking can be employed. Molecular docking studies, as demonstrated with similar indole derivatives, can predict how a ligand binds within the active site of a protein, highlighting key interactions such as hydrogen bonds. researchgate.net

This knowledge enables a structure-based design approach, where new analogs are specifically engineered to enhance interactions with the target, thereby improving potency and selectivity. nih.gov For example, if a specific pocket in the binding site is identified, the indole scaffold can be modified with functional groups that form favorable interactions within that pocket, a strategy successfully used for other compound classes like pyrimidines. nih.gov This approach moves beyond random screening to a more focused and efficient discovery process, allowing for the optimization of pharmacodynamic and pharmacokinetic properties to develop highly potent and selective therapeutics.

Development of Sustainable and Green Chemistry Routes for Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. researchgate.net Conventional synthesis methods for heterocyclic compounds like indoles can involve harsh conditions, toxic reagents, and significant waste generation. tandfonline.com Future work on this compound should prioritize the development of sustainable and efficient synthetic routes.

Promising green chemistry approaches for indole synthesis include:

Microwave-Assisted Synthesis : These reactions are often much faster, more efficient, and require less solvent than conventional heating methods. tandfonline.comtandfonline.com

Multicomponent Reactions : Combining several starting materials in a single step to build complex molecules reduces the number of synthetic steps, saving time, resources, and minimizing waste. rsc.org

Use of Green Solvents : Replacing hazardous organic solvents with more benign alternatives like water or ethanol. researchgate.netrsc.org

Catalytic Approaches : Employing transition metal, organo-, or biocatalysts can improve reaction efficiency and reduce the need for stoichiometric reagents. numberanalytics.com

Flow Chemistry : Performing reactions in continuous flow reactors can enhance safety, efficiency, and scalability. numberanalytics.com

Developing such routes would not only make the production of this compound and its derivatives more cost-effective and environmentally friendly but also align with modern standards of chemical manufacturing. researchgate.net

| Method | Principle | Key Benefit |

| Microwave Irradiation | Uses microwave energy for rapid heating. tandfonline.com | Reduced reaction times, higher yields. tandfonline.com |